N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-17-14-21(18(2)28-17)16-25-12-10-19(11-13-25)15-24-29(26,27)23-9-5-7-20-6-3-4-8-22(20)23/h3-9,14,19,24H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPITDRPCNTPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4) and its antiproliferative effects against various cancer cell lines. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying the activity of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the bromination of 1-hydroxy acetonaphthone followed by reactions with sulfanilamide to yield the final sulfonamide derivative. Characterization is often performed using IR, NMR, and mass spectrometry to confirm the structure and purity of the compound.
Antiproliferative Activity
The antiproliferative effects of N-(naphthalene-1-sulfonamide) derivatives have been studied extensively. For instance, a related compound with a naphthalen-1-yl moiety exhibited significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively . This suggests that modifications to the naphthalene structure can enhance biological activity.
Table 1: Antiproliferative Activity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | MCF-7 | 0.51 ± 0.03 |
| 5c | A549 | 0.33 ± 0.01 |
The mechanism by which these compounds exert their antiproliferative effects has been linked to their ability to inhibit tubulin polymerization. For example, compound 5c was shown to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Inhibition of FABP4
Recent studies have identified naphthalene sulfonamide derivatives as potent inhibitors of FABP4, a protein implicated in metabolic disorders such as diabetes and atherosclerosis . The binding affinities of these compounds were found to be comparable or superior to existing inhibitors like BMS309403. Structural studies using X-ray crystallography have elucidated the binding modes and interactions within the FABP4 binding pocket.
Table 2: Binding Affinities of Naphthalene Derivatives to FABP4
| Compound | Binding Affinity (Kd) |
|---|---|
| 16dk | Comparable to BMS309403 |
| 16do | Superior to BMS309403 |
Case Studies
Several case studies highlight the therapeutic potential of naphthalene sulfonamides in preclinical models:
- Diabetes Management : In vivo studies demonstrated that FABP4 inhibitors can improve glucose metabolism in diabetic mouse models.
- Cancer Treatment : The antiproliferative properties observed in cell lines suggest that these compounds could be developed into effective chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide with structurally or functionally related compounds:
Structural and Functional Analysis
Core Structure Differences: The target compound’s naphthalene-sulfonamide core contrasts with the piperidine-4-ylamide backbone of fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl). The 2,5-dimethylfuran substituent in the target compound introduces steric and electronic effects distinct from the fluorophenyl or methylphenethyl groups in fentanyl analogs. Furan’s electron-rich nature may alter π-π stacking or metabolic pathways compared to halogenated aryl groups .
Biological Activity :
- Fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl) target μ-opioid receptors, whereas sulfonamide derivatives like the target compound may interact with enzymes (e.g., carbonic anhydrases) or microbial targets .
- The dimethoxyphenyl substituent in N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide enhances antimicrobial activity, suggesting that aryl substitutions significantly modulate efficacy .
Furan vs. Fluorine: The 2,5-dimethylfuran group may confer metabolic resistance to oxidative degradation compared to fluorinated groups, which are prone to defluorination .
Research Findings and Implications
- Sulfonamide Derivatives : The crystal structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide reveals weak intermolecular interactions (C–H⋯O, π–π) that stabilize the lattice, a feature likely shared with the target compound . Such interactions could influence crystallization and formulation stability.
- Piperidine Modifications : Piperidine-substituted compounds like fentanyl analogs show that N-alkylation (e.g., phenethyl groups) enhances receptor affinity. The target compound’s furan-methyl-piperidine chain may similarly optimize spatial orientation for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
